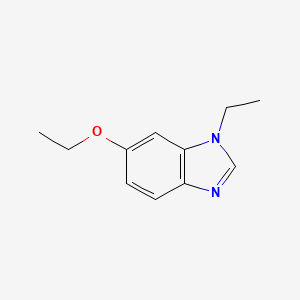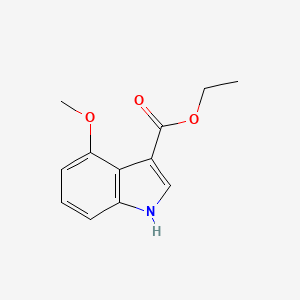![molecular formula C12H12BrFN2O B578562 7-(5-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one CAS No. 1272755-91-5](/img/structure/B578562.png)
7-(5-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(5-Bromo-2-fluorophenyl)-5,8-diazaspiro[34]octan-6-one is a spirocyclic compound characterized by its unique structural framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one typically involves multi-step organic reactions. One common approach includes the formation of the spirocyclic core through cyclization reactions. The starting materials often include 5-bromo-2-fluoroaniline and suitable cyclic ketones. The reaction conditions may involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
化学反応の分析
Types of Reactions
7-(5-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine and fluorine atoms in the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
7-(5-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one has garnered interest in various scientific research fields due to its unique structure and reactivity:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of novel materials with specific properties.
作用機序
The mechanism of action of 7-(5-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 7-(5-Bromo-2-chlorophenyl)-5,8-diazaspiro[3.4]octan-6-one
- 7-(5-Bromo-2-methylphenyl)-5,8-diazaspiro[3.4]octan-6-one
- 7-(5-Bromo-2-nitrophenyl)-5,8-diazaspiro[3.4]octan-6-one
Uniqueness
Compared to similar compounds, 7-(5-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one exhibits unique reactivity due to the presence of both bromine and fluorine atoms. This dual halogenation can influence its electronic properties and reactivity, making it a valuable compound for specific applications in research and industry.
特性
IUPAC Name |
6-(5-bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFN2O/c13-7-2-3-9(14)8(6-7)10-11(17)16-12(15-10)4-1-5-12/h2-3,6,10,15H,1,4-5H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXKDZOOELBHEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)NC(C(=O)N2)C3=C(C=CC(=C3)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
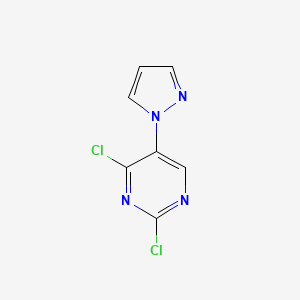
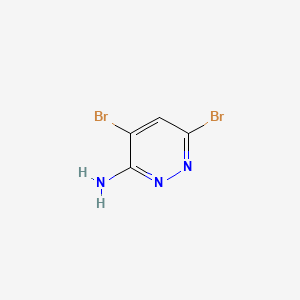
![N-(5-Chloro-2-methoxyphenyl)-2-(10-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B578484.png)
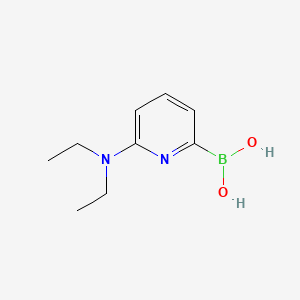
![3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B578488.png)
![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]aMino]-](/img/structure/B578491.png)
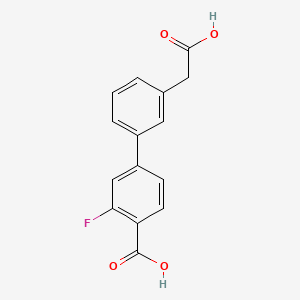
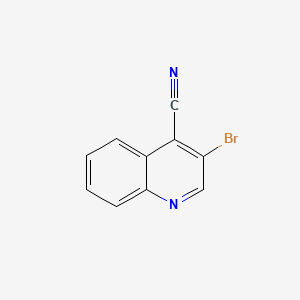
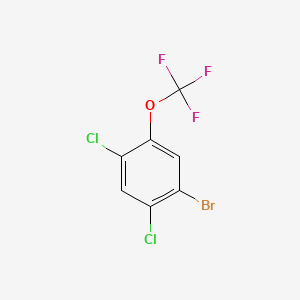
![6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester](/img/structure/B578495.png)
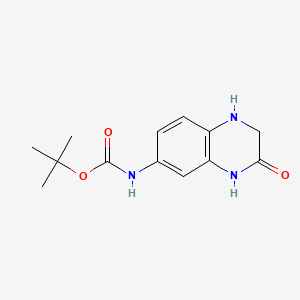
![(3R,4S)-4-(3-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B578497.png)
